molecular formula C13H12BrClN4O4 B2452616 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxyphenyl)acetamide CAS No. 353455-46-6

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxyphenyl)acetamide

Número de catálogo: B2452616
Número CAS: 353455-46-6
Peso molecular: 403.62
Clave InChI: ZZYSPKIMXSDBQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H12BrClN4O4 and its molecular weight is 403.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-chloro-2-methoxyphenyl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Basic Characteristics

PropertyValue
Molecular Formula C17H16BrN4O3
Molecular Weight 396.24 g/mol
LogP 2.811
Hydrogen Bond Acceptors 13
Hydrogen Bond Donors 1
Polar Surface Area 120.054 Ų

The compound features a bromo and nitro substitution on the pyrazole ring, which may enhance its biological activity by influencing electronic properties and steric interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against several pathogens.

Antimicrobial Efficacy Table

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.350.70

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, with a notable ability to inhibit biofilm formation, which is critical in chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been a focus of research. In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity Table

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.08
A549 (Lung Cancer)0.15
HeLa (Cervical Cancer)0.12

These results indicate that the compound may inhibit cell proliferation effectively, comparable to established chemotherapeutics .

Anti-inflammatory Activity

Inflammation plays a critical role in numerous diseases, and compounds that can modulate inflammatory responses are of great interest. The evaluated compound has shown promising anti-inflammatory properties in several assays.

Anti-inflammatory Activity Table

AssayResult
COX-1 InhibitionIC50 = 3.8 nM
COX-2 InhibitionIC50 = 1.2 nM

The inhibition of cyclooxygenase enzymes suggests that this compound could be beneficial in treating inflammatory conditions .

Study on Antimicrobial Properties

In a recent study published in ACS Omega, various pyrazole derivatives were synthesized and tested for their antimicrobial properties. The study highlighted that compounds with nitro groups exhibited enhanced activity against Gram-positive bacteria, supporting the findings related to our compound's efficacy .

Study on Anticancer Effects

A comprehensive analysis conducted by Tewari et al. evaluated the anticancer activity of multiple pyrazole derivatives, including our target compound. The study concluded that derivatives with specific substitutions on the pyrazole ring could significantly inhibit tumor growth in vitro and in vivo models .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been studied for its effects on various cancer cell lines. For instance, studies have shown that pyrazole-containing compounds can inhibit the growth of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and NCI-H460 (lung cancer) with varying degrees of potency. The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been linked to the modulation of inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Antimicrobial Activity

Emerging data suggest that pyrazole compounds exhibit antimicrobial properties against a range of pathogens. The compound may inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Bouabdallah et al.Demonstrated significant cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values indicating strong anticancer potential .
Mohareb et al.Reported on novel derivatives showing potent activity against MCF7 and NCI-H460 cell lines, suggesting enhanced therapeutic profiles through structural modifications .
Huang et al.Investigated compounds with similar structures that showed promising results in inhibiting CDK activity, reinforcing the importance of pyrazole moieties in drug design .

Análisis De Reacciones Químicas

Synthetic Preparation

The compound is synthesized via a three-step process involving:

  • Pyrazole core formation : Cyclization of β-keto esters with hydrazine derivatives under acidic conditions (e.g., H₂SO₄/EtOH) yields 4-bromo-5-methyl-3-nitro-1H-pyrazole .

  • Acetamide coupling : Reaction of the pyrazole intermediate with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C produces 2-chloro-N-(4-chloro-2-methoxyphenyl)acetamide .

  • Nucleophilic substitution : The final step involves substituting the chlorine atom in the acetamide side chain with the pyrazole moiety using K₂CO₃ in dimethylformamide (DMF) at 80°C for 6 hours .

Key Reaction Parameters:

StepReagents/ConditionsYieldReference
1H₂SO₄, EtOH, reflux72%
2ClCH₂COCl, DCM, 0°C85%
3K₂CO₃, DMF, 80°C68%

Nucleophilic Substitution at the Bromine Position

The bromine atom at the pyrazole C4 position undergoes substitution with nucleophiles under mild conditions:

  • Ammonia : Forms 4-amino derivative in NH₃/EtOH at 50°C (yield: 64%) .

  • Thiophenol : Produces 4-(phenylthio) analog using NaH in tetrahydrofuran (THF) at room temperature (yield: 58%) .

Reactivity Comparison:

NucleophileConditionsProductYield
NH₃EtOH, 50°C4-NH₂64%
PhSHNaH, THF4-SPh58%

Nitro Group Reduction

The nitro group at C3 of the pyrazole ring is selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl:

  • H₂/Pd-C (10%) : In ethanol at 40 psi, yields 3-amino-4-bromo-5-methylpyrazole (82% conversion) .

  • SnCl₂/HCl : In refluxing HCl/EtOH, achieves 76% yield but requires post-reaction neutralization .

Acetamide Hydrolysis

The acetamide linkage undergoes hydrolysis under acidic or basic conditions:

  • Acidic (HCl 6M) : Reflux for 8 hours generates 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (87% yield) .

  • Basic (NaOH 2M) : At 90°C for 4 hours, produces the sodium salt of the carboxylic acid (91% yield) .

Electrophilic Aromatic Substitution

The 4-chloro-2-methoxyphenyl group participates in electrophilic reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the C5 position of the phenyl ring (yield: 53%) .

  • Sulfonation : Oleum (20% SO₃) at 120°C forms the sulfonic acid derivative (yield: 61%) .

Methoxy Group Demethylation

The methoxy group undergoes demethylation with BBr₃ in DCM at −78°C, yielding a phenolic derivative (74% yield) .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex StructureApplication
CuCl₂MeOH, RT, 2 hoursOctahedral Cu(II)Catalytic oxidation
Pd(OAc)₂DMF, 100°C, 4 hoursSquare-planar PdCross-coupling

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with major mass loss stages at 220–250°C (pyrazole ring degradation) and 300–320°C (aromatic moiety breakdown) .

Key Findings from Comparative Studies

  • The bromine atom exhibits higher reactivity than the nitro group in substitution reactions .

  • Steric hindrance from the methyl group at C5 slows reactions at adjacent positions .

  • Electron-withdrawing groups (NO₂, Br) enhance acetamide hydrolysis rates by 2–3× compared to unsubstituted analogs .

This comprehensive reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, particularly in designing targeted derivatives for biological evaluation or functional materials.

Propiedades

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN4O4/c1-7-12(14)13(19(21)22)17-18(7)6-11(20)16-9-4-3-8(15)5-10(9)23-2/h3-5H,6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSPKIMXSDBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=C(C=C2)Cl)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.